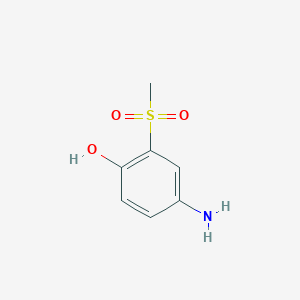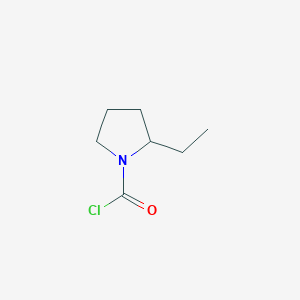
2-Ethylpyrrolidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylpyrrolidine-1-carbonyl chloride is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2-ethylpyrrolidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
[ \text{2-Ethylpyrrolidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems allows for precise control of reaction parameters, minimizing the risks associated with handling phosgene.
化学反応の分析
Types of Reactions
2-Ethylpyrrolidine-1-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-ethylpyrrolidine and hydrochloric acid.
Reduction: The compound can be reduced to form 2-ethylpyrrolidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding derivatives.
Hydrolysis: This reaction typically occurs in aqueous media at room temperature.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
2-Ethylpyrrolidine: Formed by hydrolysis or reduction.
科学的研究の応用
2-Ethylpyrrolidine-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of their mechanisms of action.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethylpyrrolidine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to form amides, esters, and other derivatives.
類似化合物との比較
Similar Compounds
Pyrrolidine-1-carbonyl chloride: Lacks the ethyl substituent, making it less sterically hindered.
2-Methylpyrrolidine-1-carbonyl chloride: Contains a methyl group instead of an ethyl group, affecting its reactivity and steric properties.
Pyrrolidine-2,5-dione: A structurally related compound with different reactivity due to the presence of two carbonyl groups.
Uniqueness
2-Ethylpyrrolidine-1-carbonyl chloride is unique due to the presence of the ethyl group, which influences its steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional requirements.
特性
CAS番号 |
89629-92-5 |
|---|---|
分子式 |
C7H12ClNO |
分子量 |
161.63 g/mol |
IUPAC名 |
2-ethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-2-6-4-3-5-9(6)7(8)10/h6H,2-5H2,1H3 |
InChIキー |
XRMIBIVWQXPWND-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCN1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



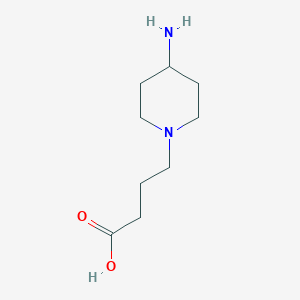

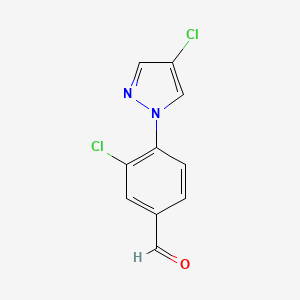

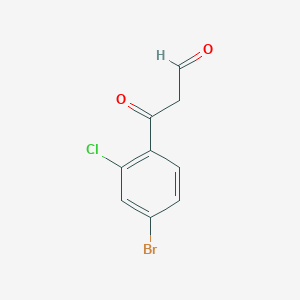
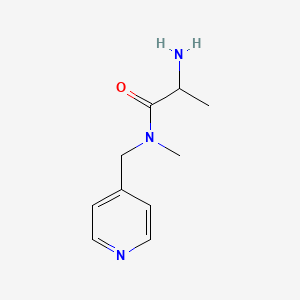
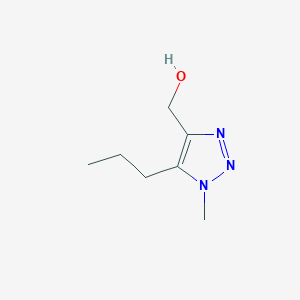
![(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13317138.png)
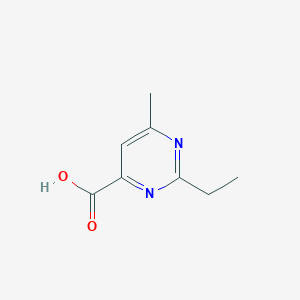
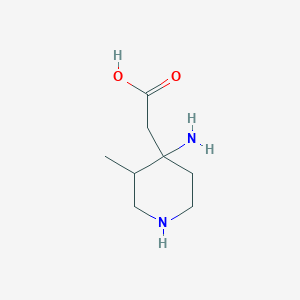
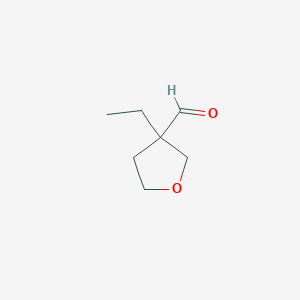
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)
